molecular formula C16H23NO3S B2429418 3-methoxy-8-(2-phenylethanesulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2320665-56-1

3-methoxy-8-(2-phenylethanesulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2429418
CAS No.: 2320665-56-1
M. Wt: 309.42
InChI Key: NPTKXICYNMVHBQ-UHFFFAOYSA-N
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Description

3-Methoxy-8-(2-phenylethanesulfonyl)-8-azabicyclo[3.2.1]octane is a synthetic compound based on the 8-azabicyclo[3.2.1]octane scaffold, a core structure of significant interest in medicinal chemistry . This scaffold is recognized as the fundamental framework of tropane alkaloids, a class known for diverse biological activities . The compound features a unique molecular architecture combining the bicyclic octane core with a 3-methoxy substitution and an 8-position modified with a 2-phenylethanesulfonyl group. Researchers utilize this compound primarily as a chemical intermediate in pharmaceutical development, particularly for exploring new receptor antagonists. The 8-azabicyclo[3.2.1]octane structure has been extensively investigated in neuropharmacology, with published studies demonstrating that structurally related ether derivatives exhibit potent activity as neurokinin-1 (NK1) receptor antagonists . These antagonists represent a promising therapeutic approach for various neurological conditions. The specific sulfonyl modification at the 8-position presents opportunities for studying structure-activity relationships and developing compounds with improved receptor selectivity profiles, similar to strategies employed with alpha-methyl substituents in related series to enhance selectivity over the hERG channel . This product is provided as a research-grade material for experimental purposes exclusively in laboratory settings. FOR RESEARCH USE ONLY. Not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound using appropriate safety precautions, including personal protective equipment and adequate ventilation.

Properties

IUPAC Name

3-methoxy-8-(2-phenylethylsulfonyl)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S/c1-20-16-11-14-7-8-15(12-16)17(14)21(18,19)10-9-13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTKXICYNMVHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2S(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-8-(2-phenylethanesulfonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the bicyclic core.

    Attachment of the Phenethylsulfonyl Group: The phenethylsulfonyl group can be attached through a sulfonylation reaction, where a phenethylsulfonyl chloride reacts with the bicyclic core in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-8-(2-phenylethanesulfonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as halides or amines can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halides, amines, acetone, and dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

3-methoxy-8-(2-phenylethanesulfonyl)-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-methoxy-8-(2-phenylethanesulfonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in their activity. The phenethylsulfonyl group is believed to play a crucial role in the binding affinity and specificity of the compound. The exact pathways involved may include modulation of signal transduction pathways and alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-3-methoxy-8-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane: Similar structure but lacks the ethyl group in the phenethylsulfonyl moiety.

    (1R,5S)-3-methoxy-8-(methylsulfonyl)-8-azabicyclo[3.2.1]octane: Similar structure but has a methyl group instead of the phenethyl group.

Uniqueness

3-methoxy-8-(2-phenylethanesulfonyl)-8-azabicyclo[3.2.1]octane is unique due to the presence of the phenethylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.

Biological Activity

3-Methoxy-8-(2-phenylethanesulfonyl)-8-azabicyclo[3.2.1]octane is a complex organic compound belonging to the bicyclic amine class, specifically featuring the 8-azabicyclo[3.2.1]octane scaffold. This structural framework is significant in medicinal chemistry due to its diverse biological activities, particularly in pharmacology. The compound's unique features, including a methoxy group and a sulfonyl moiety, enhance its reactivity and solubility, potentially leading to novel therapeutic applications.

Research indicates that the biological activity of this compound is influenced by its structural components:

  • Bicyclic Structure : The 8-azabicyclo[3.2.1]octane scaffold is known for significant interactions with neurotransmitter systems, particularly the cholinergic system.
  • Sulfonyl Group : Enhances binding affinity and selectivity towards specific biological targets, potentially improving pharmacological efficacy.

Pharmacological Properties

The compound exhibits various pharmacological properties, including:

  • Anticholinergic Activity : Similar compounds have shown anticholinergic effects, which may be relevant for treating conditions like overactive bladder or motion sickness.
  • Analgesic Properties : Some derivatives of the bicyclic structure are noted for their analgesic effects, suggesting potential applications in pain management.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
8-Azabicyclo[3.2.1]octanBasic bicyclic structureAnticholinergic
8-Methyl-8-azabicyclo[3.2.1]octanMethyl substitution at position 8Analgesic properties
TropaneParent structure with varied substituentsDiverse pharmacological effects

The presence of the phenylethanesulfonyl group in this compound distinguishes it from these analogs by enhancing solubility and reactivity, potentially leading to unique therapeutic applications not achievable by its analogs.

Synthesis and Derivatives

Recent advancements in synthetic methodologies have focused on enantioselective approaches to ensure high stereochemical purity of the final product, which is crucial for biological efficacy. The synthesis typically involves several key steps that leverage modern techniques to optimize yield and purity.

Interaction Studies

Studies on the interactions of this compound with various biological targets have provided insights into its mechanism of action:

  • Binding Affinity : Research has demonstrated that modifications to the compound's structure can significantly affect its binding affinity towards cholinergic receptors.
  • Selectivity : The sulfonyl group has been shown to enhance selectivity for certain receptor subtypes, which is critical for minimizing side effects in therapeutic applications.

Clinical Implications

The potential applications of this compound extend into various fields:

  • Neuropharmacology : Its anticholinergic properties suggest possible uses in treating neurological disorders.
  • Pain Management : The analgesic potential indicates a role in developing pain relief medications.

Q & A

Q. Q1. What are the common synthetic routes for 3-methoxy-8-(2-phenylethanesulfonyl)-8-azabicyclo[3.2.1]octane, and how are intermediates characterized?

A1. Synthesis typically involves functionalizing the 8-azabicyclo[3.2.1]octane core. A validated method includes:

  • Step 1 : Reacting 8-azabicyclo[3.2.1]octane with 2-phenylethanesulfonyl chloride under basic conditions (e.g., triethylamine) to install the sulfonyl group .
  • Step 2 : Methoxylation at the 3-position via nucleophilic substitution or oxidation-reduction sequences.
  • Characterization : Intermediates are verified using NMR (e.g., δ ~3.3 ppm for methoxy protons) and mass spectrometry (e.g., molecular ion peaks matching C₁₆H₂₂N₂O₃S) .

Q. Q2. What spectroscopic techniques are critical for confirming the structure of this compound?

A2. Essential techniques include:

  • ¹H/¹³C NMR : To confirm methoxy (δ 3.2–3.5 ppm) and sulfonyl group placement (δ 7.2–7.8 ppm for phenyl protons).
  • IR Spectroscopy : Peaks at ~1150 cm⁻¹ (S=O stretch) and ~2850 cm⁻¹ (C-O stretch) .
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula (e.g., [M+H]⁺ at m/z 323.1425) .

Advanced Research Questions

Q. Q3. How can stereochemical outcomes in the synthesis of this compound be controlled or analyzed?

A3. The bicyclic scaffold’s stereochemistry is influenced by:

  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., tropinone derivatives) to enforce desired configurations .
  • Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., palladium) for Suzuki couplings to install aryl groups stereoselectively .
  • X-ray Crystallography : Resolves absolute configuration, critical for structure-activity relationship (SAR) studies .

Q. Q4. What strategies resolve contradictions in biological activity data for azabicyclo derivatives?

A4. Discrepancies in MIC values or receptor binding affinities (e.g., conflicting reports on antibacterial potency) are addressed by:

  • Standardized Assays : Repeating assays under controlled conditions (e.g., CLSI guidelines for MIC testing) .
  • Comparative Studies : Benchmarking against reference compounds (e.g., 8-methyl-3-phenyl analogs showing MIC <0.03125 µg/mL against S. aureus) .
  • Computational Modeling : Docking studies to rationalize binding variations (e.g., sulfonyl group interactions with bacterial enzymes) .

Q. Q5. How can the metabolic stability of this compound be improved for in vivo studies?

A5. Key approaches include:

  • Prodrug Design : Masking the sulfonyl group with hydrolyzable esters to enhance bioavailability .
  • Isotope Labeling : Using ¹⁴C or ³H tags to track metabolic pathways in pharmacokinetic assays .
  • CYP450 Inhibition Assays : Identifying metabolic hotspots (e.g., methoxy demethylation) via liver microsome studies .

Methodological Challenges & Solutions

Q. Table 1: Common Contradictions in Azabicyclo Derivative Research

Issue Example Resolution Strategy Reference
Variable MIC valuesDiscrepancies in S. aureus assaysStandardize broth microdilution
Synthetic yield <50%Low efficiency in sulfonylationOptimize base (e.g., DBU vs. Et₃N)
Off-target receptor bindingσ1 vs. μ-opioid receptor affinityRadioligand displacement assays

Q. Q6. What advanced analytical methods validate purity and stability under storage conditions?

A6. Beyond HPLC:

  • LC-MS/MS : Detects degradation products (e.g., sulfonyl group hydrolysis) .
  • DSC/TGA : Assess thermal stability (decomposition >200°C typical for sulfonamides) .
  • Forced Degradation Studies : Expose to heat/light/humidity and monitor via NMR .

Key Data for Benchmarking Studies

Q. Table 2: Biological Activity of Related Azabicyclo Derivatives

CompoundTarget OrganismMIC (µg/mL)Key Structural FeatureReference
8-Methyl-3-oxo analogS. aureus<0.03125Ketone at C3
3-(1H-triazol-1-yl) analogK. pneumoniae0.5–4.0Triazole substituent
3-Methoxy-8-sulfonyl (this compound)P. aeruginosaPendingMethoxy and sulfonyl groupsN/A

Future Research Directions

Q. Q7. What unexplored modifications could enhance this compound’s pharmacological profile?

A7. Potential modifications:

  • Bioisosteric Replacement : Swap sulfonyl with phosphonyl groups to modulate polarity .
  • Heterocycle Fusion : Attach pyridine or indole rings to the bicyclic core for improved CNS penetration .
  • Fluorine Substitution : Introduce CF₃ groups to boost metabolic stability .

Q. Q8. How can machine learning optimize SAR for this compound class?

A8. Strategies include:

  • QSAR Models : Training on datasets of MIC values and substituent electronic parameters (e.g., Hammett σ) .
  • Generative Chemistry : Proposing novel analogs with predicted high binding affinity to bacterial topoisomerases .

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